molecular formula C19H16N4O B2859893 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-84-4

5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2859893
CAS RN: 895011-84-4
M. Wt: 316.364
InChI Key: IEVJBBVBHDUTAS-UHFFFAOYSA-N
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Description

“5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves a one-pot reaction under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . The reaction tolerated a range of primary amines, including anilines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a bioisostere of hypoxanthine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carried out under microwave irradiation . The reaction selectively affords 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

  • Study Overview: A study by (Nagaraju et al., 2020) involved the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives. These compounds were tested for antiproliferative activity against various cancer cell lines.
  • Key Findings: This research demonstrated selective cytotoxicity of synthesized compounds to cancer cells compared to normal cells, indicating potential applications in cancer treatment.

Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines

  • Study Overview: Research by (Abdel-Gawad et al., 2003) focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines for antimicrobial activity.
  • Key Findings: Some of the synthesized compounds exhibited antimicrobial properties, suggesting their potential use in developing new antibacterial and antifungal agents.

Pyrimidine Derivatives in Surface Coating and Printing Ink

  • Study Overview: A study conducted by (El‐Wahab et al., 2015) explored the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink for antimicrobial effects.
  • Key Findings: The incorporation of these compounds enhanced the antimicrobial properties of coatings and inks, indicating their potential in surface protection applications.

Nonsteroidal Antiinflammatory Applications

  • Study Overview: Research by (Auzzi et al., 1983) investigated pyrazolo[1,5-a]pyrimidines for antiinflammatory properties.
  • Key Findings: Some compounds in this class exhibited significant antiinflammatory activities and were devoid of ulcerogenic activity, highlighting their potential as safer nonsteroidal antiinflammatory drugs.

Synthesis and Evaluation of Antiproliferative Activity

  • Study Overview: A study by (Nagaraju et al., 2020) synthesized new thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against cancer cells.
  • Key Findings: This study again highlighted the selective cytotoxicity of these compounds towards cancer cells, supporting their potential use in cancer therapy.

Future Directions

The future directions for “5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, further studies could explore its potential in treating other diseases where protein kinases play a key role .

properties

IUPAC Name

5-benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-14-7-5-6-10-17(14)23-18-16(11-21-23)19(24)22(13-20-18)12-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJBBVBHDUTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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